3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
CAS No.: 1795443-85-4
Cat. No.: VC4532395
Molecular Formula: C18H19ClFN3O
Molecular Weight: 347.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795443-85-4 |
|---|---|
| Molecular Formula | C18H19ClFN3O |
| Molecular Weight | 347.82 |
| IUPAC Name | 3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
| Standard InChI | InChI=1S/C18H19ClFN3O/c19-15-11-13(4-6-16(15)20)5-7-18(24)22-14-8-10-23(12-14)17-3-1-2-9-21-17/h1-4,6,9,11,14H,5,7-8,10,12H2,(H,22,24) |
| Standard InChI Key | VTIKWAOPPQISHD-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Motifs
The molecule comprises three distinct regions:
-
Aromatic A-region: A 3-chloro-4-fluorophenyl group linked to a propanamide backbone. Halogenation at the 3- and 4-positions introduces steric and electronic effects that enhance receptor binding affinity and metabolic stability .
-
Propanamide B-region: The amide linkage serves as a hydrogen-bond donor/acceptor, facilitating interactions with target proteins. This motif is prevalent in TRPV1 antagonists, where it stabilizes ligand-receptor complexes .
-
Heterocyclic C-region: A pyrrolidin-3-ylamine substituted with a pyridin-2-yl group. The pyrrolidine ring confers conformational flexibility, while the pyridine moiety may participate in π-π stacking or coordinate with metal ions in enzymatic active sites .
Stereochemical Considerations
The stereochemistry of the pyrrolidine ring significantly influences biological activity. For example, (S)-enantiomers of analogous propanamides exhibit superior TRPV1 antagonism compared to (R)-isomers, underscoring the importance of chiral synthesis . Molecular docking studies suggest that the pyridine nitrogen forms hydrogen bonds with residues in the TRPV1 receptor’s hydrophobic pocket, a feature likely conserved in this compound .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
A plausible synthetic route involves:
-
Synthesis of the A-region: Bromination of 4-fluorophenylacetic acid followed by chlorination at the 3-position.
-
Propanamide backbone formation: Coupling the arylacetic acid derivative with 3-aminopyrrolidine using carbodiimide-based reagents.
-
C-region functionalization: Introducing the pyridin-2-yl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling .
Key Intermediate Synthesis
-
Intermediate 1: 3-Chloro-4-fluorophenylpropanoic acid. Prepared via Friedel-Crafts acylation of chlorobenzene with propionyl chloride, followed by fluorination.
-
Intermediate 2: 1-(Pyridin-2-yl)pyrrolidin-3-amine. Synthesized by reductive amination of pyrrolidin-3-one with 2-aminopyridine, followed by Boc protection and deprotection .
Challenges and Solutions
-
Regioselective halogenation: Directed ortho-metalation techniques ensure precise chloro/fluoro substitution .
-
Amide bond formation: Use of HATU or EDCI/HOBt minimizes racemization during coupling .
-
Pyrrolidine functionalization: Mitsunobu reactions or Pd-catalyzed C–N coupling install the pyridyl group efficiently .
Pharmacological Profile and Mechanism of Action
Neuropathic Pain Models
In vivo studies of related compounds show dose-dependent analgesia in rat chronic constriction injury models. The query compound’s logP (~3.1, estimated) suggests favorable blood-brain barrier penetration, critical for central nervous system targets .
Side Effect Profile
Hyperthermia, a common side effect of TRPV1 antagonists, correlates with receptor occupancy in hypothalamic regions. Introducing polar groups (e.g., pyridine) may reduce off-target effects by limiting peripheral distribution .
Structure-Activity Relationship (SAR) Insights
A-region Modifications
-
Halogen substitution: Chloro and fluoro groups at the 3- and 4-positions improve binding affinity by 10- to 20-fold compared to non-halogenated analogs .
-
Methylsulfonyl replacements: Replacing chlorine with methylsulfonyl (as in compound 2) reduces metabolic clearance but decreases CNS penetration .
B-region Flexibility
-
Propanamide vs. ethanamide: Extending the backbone from two to three carbons enhances conformational flexibility, improving receptor fit .
-
Stereochemistry: (S)-configured amides exhibit 30- to 40-fold higher potency than (R)-isomers .
C-region Diversity
-
Pyrrolidine substitution: N-pyridyl groups enhance solubility and selectivity over dopamine receptors .
-
Ring size: Five-membered pyrrolidine rings outperform six-membered piperidines in avoiding hERG channel inhibition .
Future Directions and Clinical Implications
Target Expansion Beyond TRPV1
The compound’s pyridyl-pyrrolidine motif is found in kinase inhibitors (e.g., ALK, JAK2), suggesting potential repurposing for oncology indications .
Prodrug Development
Esterification of the propanamide carbonyl could improve oral bioavailability, as demonstrated for related compounds .
Collaborative Research Opportunities
-
Molecular dynamics simulations: To map binding modes in TRPV1 and off-target receptors.
-
Metabolite identification: LC-MS studies to characterize hepatic and plasma degradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume